Increased Lipophilicity (XLogP3) vs. the Des-methyl Analog
The target compound exhibits a computed XLogP3-AA of 0.8, which is 0.3 log unit higher than the XLogP3 of 0.5 for its des-methyl analog, N1-((2-chlorothiazol-5-yl)methyl)ethane-1,2-diamine [1][2]. This indicates a measurable increase in lipophilicity due to N-methylation.
| Evidence Dimension | Computed lipophilicity |
|---|---|
| Target Compound Data | XLogP3-AA = 0.8 |
| Comparator Or Baseline | N1-((2-chlorothiazol-5-yl)methyl)ethane-1,2-diamine (XLogP3 = 0.5) |
| Quantified Difference | 0.3 log unit increase |
| Conditions | PubChem computed properties based on standardized chemical structure inputs. |
Why This Matters
Higher lipophilicity can improve membrane permeability, making this compound a more suitable intermediate for designing cell-permeable bioactive molecules, directly influencing procurement for drug discovery programs.
- [1] PubChem. (2025). Compound Summary for CID 66568671, N1-((2-Chlorothiazol-5-yl)methyl)-N1-methylethane-1,2-diamine. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 18712695, N1-((2-chlorothiazol-5-yl)methyl)ethane-1,2-diamine. National Center for Biotechnology Information. View Source
